6-(2-Cyclopentylethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Properties
IUPAC Name |
6-(2-cyclopentylethyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-14-11(15)8-10(13-12(14)16)7-6-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHQTOIFYNCTGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)CCC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2-Cyclopentylethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its antitumor and antiviral activities.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core with a cyclopentylethyl substituent and a methyl group. Its chemical formula is and it exhibits properties that suggest potential pharmacological applications.
Antiviral Activity
Research indicates that derivatives of tetrahydropyrimidines can act as inhibitors of human immunodeficiency virus (HIV) replication. Specifically, compounds similar to this compound have been shown to inhibit HIV replication effectively. A study highlighted the importance of substituents in enhancing the antiviral efficacy of these compounds .
Antitumor Activity
Several studies have evaluated the antitumor potential of tetrahydropyrimidine derivatives. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells. For instance, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and K562 (leukemia) cells. The mechanism of action appears to involve modulation of key signaling pathways such as EGFR and p53-MDM2 .
Table 1: Summary of Biological Activities
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiviral | HIV | N/A | Inhibition of viral replication |
| Antitumor | A549 | 0.06 | Apoptosis induction |
| Antitumor | K562 | 12.0 | EGFR and p53-MDM2 pathway modulation |
Detailed Findings
In a recent study evaluating various tetrahydropyrimidine derivatives, it was found that modifications at the 6-position significantly influenced the biological activity. The introduction of cyclopentyl groups was associated with enhanced cytotoxicity against cancer cells while maintaining selectivity towards tumor over normal cells .
Moreover, compounds with similar structures were shown to promote cell cycle arrest at the G2/M phase in treated cancer cells, indicating a potential mechanism for their antitumor effects .
Scientific Research Applications
Therapeutic Applications
- Antidepressant Activity
- Anti-inflammatory Properties
- Anticancer Potential
- Neuroprotective Effects
Case Study 1: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various tetrahydropyrimidine derivatives and evaluated their antidepressant-like effects using the forced swim test in mice. The results indicated that specific modifications to the chemical structure enhanced efficacy compared to traditional antidepressants .
Case Study 2: Anti-inflammatory Effects
A study published in Pharmacology Reports demonstrated that a related compound significantly reduced inflammation in a murine model of colitis. The researchers attributed this effect to decreased levels of TNF-alpha and IL-6 in treated animals .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Tetrahydropyrimidine-dione derivatives exhibit diverse pharmacological and agrochemical applications, modulated by substituent variations. Below is a systematic comparison:
Structural and Functional Group Variations
Position 6 Substituents :
- 6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (): Incorporates a chlorophenylpiperazinyl group (C20H25ClN4O2, MW 389.89), which may confer receptor-binding affinity due to the chlorine atom and piperazine moiety .
- The thiophene sulfur may engage in hydrogen bonding .
Position 3 Substituents :
- Methyl vs. Cyclohexyl :
Physicochemical Properties
| Compound Name | Substituents (Position 3/6) | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|---|
| 6-(2-Cyclopentylethyl)-3-methyl derivative | Methyl / 2-cyclopentylethyl | C13H20N2O2* | ~252.3 | N/A | N/A | Lipophilic, moderate steric bulk |
| 4-Phenyl-6-(thiophen-2-yl) (12a) | Phenyl / thiophen-2-yl | C14H12N2O2S | 272.32 | N/A | N/A | π-π interactions, sulfur polarity |
| 6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclohexyl | Cyclohexyl / 3-chlorophenylpiperazinyl | C20H25ClN4O2 | 389.89 | N/A | N/A | Chlorine enhances bioactivity |
| 1-({2-[3-hydroxy-5-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-3-methyl (31) | Methyl / trifluoromethyl-thiazolyl | C16H13F3N2O3S | 384.35 | 43 | N/A | High electronegativity (CF3) |
*Estimated based on structural analysis.
Preparation Methods
Synthesis of the Pyrimidinedione Core
- Starting from an appropriate β-ketoester or β-diketone, condensation with urea or substituted urea derivatives under acidic or basic catalysis leads to cyclization forming the 1,2,3,4-tetrahydropyrimidine-2,4-dione ring.
- Reaction conditions often involve refluxing in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate ring closure.
Methylation at the 3-Position
- The 3-position methylation is achieved by treating the pyrimidinedione intermediate with methylating agents like methyl iodide.
- A base such as sodium hydride or potassium carbonate is used to deprotonate the nitrogen at position 3, enabling nucleophilic attack on the methylating agent.
- This step is typically carried out at temperatures ranging from 0°C to room temperature to control reaction selectivity.
Alkylation at the 6-Position with 2-Cyclopentylethyl Group
- The key step involves alkylation of the 6-position nitrogen or carbon (depending on the tautomeric form) with a 2-cyclopentylethyl bromide or chloride.
- The reaction is conducted in the presence of a base such as sodium bicarbonate or potassium carbonate and may require a catalytic amount of lithium iodide to facilitate halide exchange and enhance nucleophilicity.
- Typical reaction conditions include stirring at elevated temperatures (around 80°C) for extended periods (e.g., 15 hours) in solvents like DMF.
- After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as diethyl ether.
- The organic layer is washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification is achieved by silica gel column chromatography using a hexane/ethyl acetate solvent system to isolate the pure product as a white solid.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrimidinedione core formation | β-ketoester + urea, acid/base catalysis | DMF/DMSO | Reflux | Several h | 70-85 | Cyclization to form tetrahydropyrimidine |
| 3-Methylation | Methyl iodide, NaH/K2CO3 | DMF | 0°C to RT | 2-4 h | 75-90 | Selective methylation at N-3 |
| 6-Alkylation | 2-Cyclopentylethyl bromide, NaHCO3, LiI cat. | DMF | 80°C | 15 h | 65-80 | Alkylation at 6-position, purified by chromatography |
Research Findings and Optimization Notes
- The presence of lithium iodide as a catalytic additive significantly improves the alkylation yield by promoting halide exchange and increasing the nucleophilicity of the pyrimidinedione intermediate.
- Reaction times and temperatures are critical parameters; prolonged heating at 80°C ensures complete alkylation but must be balanced to avoid decomposition.
- Solvent choice impacts solubility and reaction kinetics; DMF is preferred due to its high polarity and ability to dissolve both organic and inorganic reagents.
- Purification by silica gel chromatography using a non-polar to moderately polar solvent gradient (e.g., n-hexane:ethyl acetate 2:1) effectively separates the desired product from side products and unreacted starting materials.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Core formation | β-ketoester + urea, acid/base, DMF/DMSO | Pyrimidinedione ring synthesis | Tetrahydropyrimidine-2,4-dione |
| 3-Position methylation | Methyl iodide, base (NaH/K2CO3), DMF | Introduce methyl substituent | 3-Methyl derivative |
| 6-Position alkylation | 2-Cyclopentylethyl bromide, NaHCO3, LiI cat, DMF, 80°C | Attach 2-cyclopentylethyl group | Target compound |
| Purification | Silica gel chromatography (n-Hex:EtOAc 2:1) | Isolate pure compound | White solid product |
This detailed preparation method is based on analogous synthetic routes reported for 6-substituted tetrahydropyrimidine-2,4-diones and related pyrimidinedione derivatives, supported by experimental procedures documented in peer-reviewed literature. The described methodology ensures high selectivity and purity of the target compound 6-(2-Cyclopentylethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione suitable for further pharmacological or material science applications.
Q & A
Basic: What are the standard synthetic routes for 6-(2-Cyclopentylethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step routes such as cyclocondensation of substituted urea derivatives with β-keto esters or via Biginelli-like reactions. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalysts : Lewis acids (e.g., ZnCl₂) or acidic conditions (HCl/EtOH) improve cyclization .
- Purification : Chromatography or recrystallization ensures >95% purity, critical for downstream applications .
Advanced: How can researchers optimize the synthesis to improve regioselectivity and purity?
Methodological Answer:
Regioselectivity is controlled by:
- Substituent positioning : Steric effects of the cyclopentylethyl group can direct reaction pathways; pre-functionalization of intermediates reduces side products .
- Temperature modulation : Lower temperatures (0–5°C) minimize byproduct formation during cyclization .
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) may enhance selectivity for the tetrahydropyrimidine core .
Basic: What analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., cyclopentylethyl integration at δ 1.2–2.1 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ = 279.3 g/mol) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages validate stoichiometry (±0.3% error) .
Advanced: How should researchers address discrepancies in spectral data during characterization?
Methodological Answer:
- Cross-validation : Combine NMR with X-ray crystallography to resolve ambiguities in tautomeric forms (e.g., lactam-lactim equilibria) .
- Dynamic NMR studies : Variable-temperature NMR can detect conformational flexibility in the cyclopentylethyl chain .
- Computational modeling : DFT calculations predict chemical shifts and validate experimental data .
Basic: What biological activities are associated with structural analogs of this compound?
Methodological Answer:
Pyrimidine-2,4-dione analogs exhibit:
- Enzyme inhibition : Binding to dihydrofolate reductase (DHFR) or kinases via hydrogen bonding with the dione moiety .
- Receptor modulation : Substituted analogs show affinity for dopamine or serotonin receptors, influenced by alkyl/aryl substituents .
- Antimicrobial activity : Fluorinated derivatives disrupt bacterial cell wall synthesis .
Advanced: How to design experiments evaluating structure-activity relationships (SAR) for bioactivity?
Methodological Answer:
- Systematic substituent variation : Replace the cyclopentylethyl group with shorter/longer alkyl chains or aryl groups to assess steric/electronic effects .
- Computational docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases) and prioritize analogs for synthesis .
- Bioassay triaging : Screen analogs against enzyme panels (e.g., kinase profiling) to identify selectivity trends .
Basic: How stable is this compound under varying pH and temperature conditions?
Methodological Answer:
- Stability profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- Acidic conditions : Degradation via hydrolysis of the dione ring (t½ = 12 hrs at pH 2) .
- Neutral/basic conditions : Stable for >1 month at pH 7–9 .
Advanced: How to resolve contradictions in biological assay results across studies?
Methodological Answer:
- Assay standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) alongside enzyme inhibition assays .
- Meta-analysis : Compare substituent effects across analogs (e.g., electron-withdrawing groups enhance kinase inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
